molecular formula C11H8ClFN2 B3024073 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine CAS No. 178430-13-2

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

Cat. No.: B3024073
CAS No.: 178430-13-2
M. Wt: 222.64 g/mol
InChI Key: CMHKVLZZLUCNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a fluorophenyl group at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-6-(4-fluorophenyl)pyrimidine.

    Reaction with Methylating Agents: The intermediate is then reacted with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the 2nd position.

    Reaction Conditions: The reactions are usually carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of catalysts like iron(III) chloride or aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.

    Oxidation and Reduction: Formation of hydroxylated or reduced derivatives.

Scientific Research Applications

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antitumor and antiviral drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-fluorophenyl)pyrimidine: Lacks the methyl group at the 2nd position.

    4-Chloro-6-(4-methylphenyl)-2-methylpyrimidine: Contains a methyl group instead of a fluorine atom on the phenyl ring.

    4-Chloro-6-(4-fluorophenyl)-2-ethylpyrimidine: Contains an ethyl group instead of a methyl group at the 2nd position.

Uniqueness

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methyl group, allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHKVLZZLUCNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

13.8 kg of 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine and 11.5 kg of phosphorus oxychloride were refluxed in acetonitrile, and stirred for 4 hours. The reaction solution was combined with water, and the precipitated crystal was separated, and the resultant crystal was washed and dried to obtain 14.6 kg of the target compound as a pale yellow crystal.
Quantity
13.8 kg
Type
reactant
Reaction Step One
Quantity
11.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 21 g of 4-(4-fluorophenyl)-6-hydroxy-2-methylpyrimidine was added 63 ml of phosphorus oxychloride and the mixture was refluxed for 1 hour. This reaction mixture was cooled, poured into iced water, and neutralized with 28% aqueous ammonia and the crystals that separated out were collected by filtration. The crystals were washed with water and dried to provide 21 g of the title compound.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.